Bupropion
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022706 | |
| Record name | Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 52 °C at 0.005 mm Hg | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow oil | |
CAS No. |
34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |
| Record name | (±)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-234 °C | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bupropion hydrochloride can be synthesized from m-chloropropiophenone via a series of chemical reactions. The process involves bromination of m-chloropropiophenone with bromine to form a brominated intermediate, which is then aminated with tert-butylamine. The final step involves reacting the aminated product with hydrochloric acid to obtain this compound hydrochloride .
Industrial Production Methods: The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The crude product is purified through recrystallization to obtain the pure form of this compound hydrochloride .
Chemical Reactions Analysis
Greener Synthetic Approaches
Recent research focuses on replacing hazardous reagents and solvents:
-
Bromination :
-
Amination :
-
Waste Reduction :
Comparison of Methods :
| Parameter | Traditional | Green |
|---|---|---|
| Bromine Source | Br₂ | NBS |
| Solvent | DCM/NMP | Cyrene/Ethyl acetate |
| E-Factor | 138 | 46 |
| Yield | 70–78% | 65–75% |
Metabolic Reactions
This compound undergoes extensive hepatic metabolism via:
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Hydroxylation : CYP2B6 converts this compound to hydroxythis compound (primary active metabolite) .
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Reduction : Carbonyl group reduction forms threo- and erythro-hydrothis compound .
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Oxidation : Side-chain oxidation produces glycine conjugates of meta-chlorobenzoic acid (major urinary metabolite) .
Metabolite Activity :
| Metabolite | Relative Potency | Plasma Concentration |
|---|---|---|
| This compound | 1x | 100–200 ng/mL |
| Hydroxythis compound | 0.5x | 1,000–2,000 ng/mL |
| Threo-/Erythro-hydrothis compound | 0.2x | 200–500 ng/mL |
Degradation and Stability
-
Thermal Decomposition : this compound free base decomposes at >95°C, forming unidentified byproducts .
-
Hydrolytic Degradation : Unstable in aqueous acidic or basic conditions, necessitating controlled pH during synthesis .
Analytical Characterization
Scientific Research Applications
Major Depressive Disorder (MDD)
Bupropion is FDA-approved for the treatment of MDD. Clinical studies have demonstrated its efficacy in improving depressive symptoms as measured by standardized scales like the Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impressions (CGI) scale .
| Study | Dosage | Duration | Outcome |
|---|---|---|---|
| Study A | 300 mg/day | 4 weeks | Significant improvement in HAM-D scores |
| Study B | 450 mg/day | 6 weeks | Superior efficacy compared to placebo |
Seasonal Affective Disorder (SAD)
This compound has shown effectiveness in treating SAD, a type of depression that occurs at certain times of the year, typically winter. Its ability to enhance mood without the weight gain associated with other antidepressants makes it a preferred option for patients susceptible to seasonal mood fluctuations .
Smoking Cessation
This compound is also indicated as an aid for smoking cessation. It reduces withdrawal symptoms and cravings associated with quitting smoking. Studies have shown that this compound can double the chances of quitting compared to placebo .
Attention Deficit Hyperactivity Disorder (ADHD)
Research indicates that this compound may be beneficial for adults with ADHD. Its dopaminergic effects can help improve attention and reduce impulsivity. However, more extensive studies are needed to establish definitive guidelines for its use in this population .
Substance Dependence
This compound has been investigated for its potential to treat various substance use disorders, including methamphetamine dependence. A study found that this compound reduced subjective cravings and drug effects in individuals using methamphetamine, suggesting its utility in managing cravings associated with stimulant use .
Case Study: Panic Disorder
A notable case involved a 47-year-old male diagnosed with panic disorder treated with this compound over 72 weeks. Initial doses led to significant improvements in panic symptoms and overall quality of life; however, increased dosage resulted in new panic attacks, demonstrating the need for careful monitoring during treatment .
Case Study: Neuropathic Pain
In a double-blind trial, this compound sustained-release was evaluated for neuropathic pain management. Results indicated that patients experienced significant pain relief compared to placebo, highlighting this compound's potential role in pain management beyond psychiatric disorders .
Pharmacological Insights
This compound's pharmacokinetics reveal that it is metabolized into several active metabolites, including hydroxythis compound, which contribute to its therapeutic effects. The drug's bioavailability varies depending on formulation—sustained-release versus immediate-release—affecting dosing strategies and patient adherence .
Mechanism of Action
Bupropion exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. This compound also acts as a negative allosteric modulator of nicotinic acetylcholine receptors, which may further contribute to its efficacy in smoking cessation .
Comparison with Similar Compounds
Fluoxetine (SSRI)
Sertraline (SSRI) and Trazodone
This compound sustained-release (SR) demonstrated comparable efficacy to sertraline in depression treatment but with a lower incidence of sexual dysfunction:
Amitriptyline (Tricyclic Antidepressant)
In healthy subjects, this compound (150 mg) showed stimulant-like effects akin to dexamphetamine but without the pronounced anticholinergic or sedative effects of amitriptyline .
Comparison with Smoking Cessation Agents
Nicotine Replacement Therapy (NRT)
- Efficacy: this compound (300 mg/day) achieved modest cessation rates (19–30%), similar to NRT.
Varenicline
While varenicline shows higher efficacy (44% abstinence vs. 30% for this compound), this compound is preferred in patients with psychiatric comorbidities due to varenicline’s neuropsychiatric risk profile .
Mechanistic Comparisons
Dopaminergic Activity
This compound is a DA reuptake inhibitor, unlike SSRIs. Preclinical studies show it blocks methamphetamine-induced DA release, albeit less potently than methylphenidate or 3,4-methylenedioxypyrovalerone (MDPV) .
Nicotinic Antagonism
This compound noncompetitively inhibits α3β2, α4β2, and α7 nicotinic acetylcholine receptors (nAChRs), explaining its efficacy in nicotine dependence. This mechanism is absent in SSRIs .
Structural Analogues and Pharmacokinetics
Deconstructed Analogues
Modifications to this compound’s structure reveal:
- DA Transporter (DAT) Inhibition : Substituents minimally affect DAT uptake inhibition (compounds 3–7 retain potency).
- NET Release: Compounds 6 and 7 exhibit enhanced norepinephrine transporter (NET)-mediated release (EC₅₀ = 40–105 nM) compared to this compound .
Metabolism
This compound is metabolized by CYP2B6 to hydroxythis compound and by carbonyl reductases (CR) to threohydrothis compound. Intestinal metabolism is negligible, unlike drugs reliant on CYP3A4/5 .
Drug Interaction Profiles
CYP2D6 Inhibition
Combined inhibition and downregulation reduce CYP2D6 activity by 82% .
OCT2 Transport Inhibition
This compound inhibits organic cation transporter 2 (OCT2), reducing renal excretion of metformin and linagliptin.
Biological Activity
Bupropion is a unique antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its distinct mechanism of action, pharmacokinetics, and therapeutic applications have made it a subject of extensive research. This article synthesizes findings from various studies, case reports, and clinical trials to provide a comprehensive overview of the biological activity of this compound.
This compound's antidepressant effects are attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Unlike traditional antidepressants that primarily target serotonin pathways, this compound exhibits minimal serotonergic activity. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:
| Metabolite | Target | Affinity |
|---|---|---|
| This compound | Norepinephrine Transporter (NET) | Moderate |
| Hydroxythis compound | Norepinephrine Transporter (NET) | Comparable to this compound |
| Hydroxythis compound | Dopamine Transporter (DAT) | Higher functional potency |
| Threo-hydrothis compound | Norepinephrine Transporter (NET) | Lower than hydroxythis compound |
The inhibition of these transporters leads to increased synaptic levels of dopamine and norepinephrine, which is believed to contribute to its antidepressant effects .
Clinical Efficacy
This compound has been shown to be effective in treating major depressive disorder (MDD) and is also used for smoking cessation. A systematic review indicated that this compound significantly reduces depression scores across multiple trials, demonstrating efficacy comparable to other antidepressants .
Case Study Example:
A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses of 150 mg daily led to significant improvements in panic symptoms and quality of life. However, after 48 weeks, the patient experienced new panic attacks when the dosage was increased to 300 mg daily, highlighting the need for careful monitoring during treatment .
Neuropharmacological Studies
Neuropharmacological research has elucidated several key findings regarding this compound's biological activity:
- Dopaminergic Mechanism : this compound reduces the firing rates of dopaminergic neurons in specific brain regions at high doses, suggesting a complex interaction with dopaminergic pathways .
- Behavioral Impact : In animal models, hydroxythis compound has been shown to play a significant role in the antidepressant effects observed with this compound treatment. Studies indicate that this metabolite may be responsible for enhancing behavioral responses associated with depression .
- Long-term Effects : Chronic administration of this compound results in down-regulation of beta-adrenoceptors and alterations in norepinephrine turnover, which are believed to contribute to its long-term therapeutic effects .
Safety and Side Effects
While generally well-tolerated, this compound is associated with certain side effects including insomnia, dry mouth, and increased risk of seizures at higher doses. The risk of seizures is particularly notable in individuals with a history of eating disorders or seizure disorders .
Q & A
Q. What experimental models are used to investigate bupropion’s inhibition of serotonin (5-HT3) receptors?
this compound’s non-competitive inhibition of 5-HT3A/B heteromeric receptors is studied using Xenopus laevis oocytes expressing homomeric (5-HT3AR) or heteromeric (5-HT3ABR) channels. Dose-response curves, voltage independence, and pre-incubation effects are analyzed via two-electrode voltage clamp electrophysiology .
Q. How is this compound’s dual norepinephrine-dopamine reuptake inhibition (NDRI) activity validated in preclinical studies?
Rodent models, such as forced swimming tests (FST), measure reductions in immobility time, while neurochemical assays (e.g., microdialysis) quantify extracellular dopamine and norepinephrine levels. Comparative studies with selective reuptake inhibitors (e.g., SSRIs) confirm this compound’s unique NDRI profile .
Q. What methodologies are employed to assess this compound’s cognitive effects in clinical trials?
Randomized controlled trials (RCTs) use standardized cognitive batteries (e.g., working memory tasks, sustained attention tests) and placebo-controlled designs. For example, this compound’s attenuation of smoking withdrawal-induced cognitive deficits was measured via digit recall and rapid visual processing tasks .
Advanced Research Questions
Q. How do this compound’s metabolites contribute to its pharmacological activity, and what methods are used to characterize them?
Metabolites like hydroxythis compound, threohydrothis compound, and erythrohydrothis compound are identified via high-performance liquid chromatography (HPLC) and mass spectrometry. In vitro assays (e.g., CYP2B6 microsomal incubations) and rodent behavioral tests (e.g., reserpine antagonism) reveal metabolite-specific effects. For instance, hydroxythis compound retains 5-HT3 receptor inhibition, while BW 306 (a metabolite) shows enhanced antidepressant activity .
Q. How can contradictory findings in this compound’s clinical efficacy (e.g., meta-analyses vs. RCTs) be reconciled?
Contradictions arise from heterogeneous cohorts (e.g., refractory depression vs. treatment-naïve patients) and methodological limitations (e.g., lack of placebo arms). Sensitivity analyses in systematic reviews stratify studies by design (e.g., open-label vs. double-blind) and population (e.g., bipolar depression, elderly). The STAR*D trial highlights this compound’s comparable efficacy to SSRIs in refractory cohorts but underscores low overall response rates .
Q. What experimental approaches resolve enantioselective pharmacokinetic discrepancies in this compound metabolism?
Chiral separation techniques (e.g., enantiomer-specific HPLC) quantify (R)- and (S)-bupropion levels. CYP2B6 genotyping (e.g., CYP2B64 allele carriers) clarifies metabolic variability. Stability studies assess racemization during sample storage, as rapid enantiomer interconversion may confound clinical assays .
Q. How is this compound’s interaction with nicotinic acetylcholine receptors (nAChRs) studied at the molecular level?
Molecular docking and dynamics simulations model this compound’s binding to nAChR subtypes (e.g., Torpedo vs. mouse muscle receptors). Functional assays using α3β4 or α4β2 nAChR-expressing cells measure inhibition potency, while enantiomer-specific studies (e.g., (2R,3R)-hydroxythis compound) reveal stereoselective effects .
Q. What strategies mitigate confounding factors in observational studies linking this compound to adverse outcomes (e.g., glaucoma)?
Propensity score matching adjusts for covariates (e.g., age, smoking status). Validation of outcome metrics (e.g., ICD-9 codes vs. clinical records) reduces misclassification bias. Sensitivity analyses exclude non-adherent subjects, though residual confounding (e.g., unmeasured indications) may persist .
Methodological Considerations
- Receptor Studies : Use heterologous expression systems (e.g., Xenopus oocytes) for homomeric vs. heteromeric receptor comparisons .
- Metabolite Characterization : Combine in vitro microsomal incubations with isotopic labeling for pathway elucidation .
- Genetic Variability : Incorporate CYP2B6 genotyping in pharmacokinetic trials to account for metabolic polymorphisms .
- Cognitive Assessments : Standardize neuropsychological batteries across cohorts to enable cross-study comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
